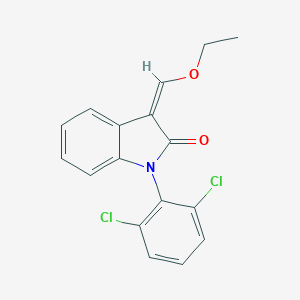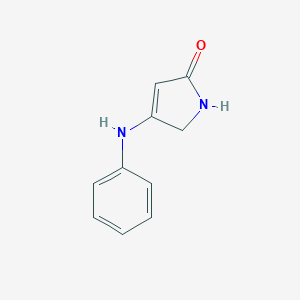![molecular formula C13H18N2O2 B273697 Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate, also known as EEHP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate varies depending on its application. In cancer cells, this compound inhibits the growth of cells by inducing apoptosis and inhibiting cell cycle progression. In Alzheimer's disease, this compound inhibits acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain. In insects, this compound disrupts the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, this compound induces apoptosis and inhibits cell cycle progression by regulating the expression of various genes. In Alzheimer's disease, this compound increases acetylcholine levels in the brain, which improves cognitive function. In insects, this compound disrupts the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, its limitations include its instability in aqueous solutions and its potential to degrade over time.
Orientations Futures
There are several future directions for research on Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate. One potential direction is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to investigate the insecticidal properties of this compound and its potential applications in materials science.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its ease of synthesis, high purity, and low toxicity make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, agriculture, and materials science.
Méthodes De Synthèse
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate is synthesized by the reaction of ethyl acetoacetate with 2-ethylbenzaldehyde and hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions and the product is obtained by recrystallization. This method is relatively simple and yields high purity this compound.
Applications De Recherche Scientifique
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, this compound has been shown to have insecticidal properties against various pests. In materials science, this compound has been used as a precursor for the synthesis of metal nanoparticles.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(2-ethylphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-8-6-7-9-12(11)15-14-10(3)13(16)17-5-2/h6-9,15H,4-5H2,1-3H3/b14-10+ |
Clé InChI |
OUKJWJKVOKWGQL-GXDHUFHOSA-N |
SMILES isomérique |
CCC1=CC=CC=C1N/N=C(\C)/C(=O)OCC |
SMILES |
CCC1=CC=CC=C1NN=C(C)C(=O)OCC |
SMILES canonique |
CCC1=CC=CC=C1NN=C(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)



![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)